
1,3,5-Tris(3,5-dibromphenyl)benzol
Übersicht
Beschreibung
1,3,5-Tris(3,5-dibromophenyl)benzene is a halogenated aromatic compound characterized by its star-shaped molecular structure. This compound is notable for its unique arrangement of bromine atoms, which makes it a valuable building block in the synthesis of various organic materials. It is often used in the field of materials science, particularly in the development of organic semiconductors and self-assembled nanoarchitectures .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3,5-dibromophenyl)benzene has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Nanoarchitectures: The compound is employed in the self-assembly of two-dimensional halogen-bonded nanoarchitectures, which are studied for their potential in nanotechnology and materials engineering.
Organic Light Emitting Diodes (OLEDs): It serves as a building block in the fabrication of high-efficiency OLEDs.
Adsorption Membranes: It is used in the development of porous aromatic frameworks for the treatment of organic pollutants.
Wirkmechanismus
Target of Action
The primary target of 1,3,5-Tris(3,5-dibromophenyl)benzene is the formation of two-dimensional halogen-bonded nanoarchitectures on surfaces such as Au (111) . The compound’s role is to self-assemble into a hexagonal porous structure, stabilized by X3-A synthons composed of three type-II halogen-interactions .
Mode of Action
1,3,5-Tris(3,5-dibromophenyl)benzene interacts with its targets through halogen bonding . The molecules are oriented along the same direction in this arrangement . Domain boundaries are observed in the hcp region of the herringbone gold surface reconstruction . Molecules of the neighboring domains are rotated by 180° . The domain boundaries are stabilized by the formation of X3-B synthons composed of two type-II and one type-I halogen-interactions between molecules of the neighboring domains .
Biochemical Pathways
Instead, it forms a hexagonal porous halogen-bonded nanoarchitecture . This structure can be exploited to modify the long-range supramolecular halogen-bonded self-assemblies .
Result of Action
The result of the compound’s action is the formation of a hexagonal porous halogen-bonded nanoarchitecture . This structure is stabilized by X3-A synthons composed of three type-II halogen-interactions .
Action Environment
The action of 1,3,5-Tris(3,5-dibromophenyl)benzene is influenced by the environment in which it is placed. For instance, the self-assembly of the molecules on Au (111) in a vacuum is investigated using scanning tunneling microscopy and core-level spectroscopy . The gold surface reconstructions can be exploited to modify the long-range supramolecular halogen-bonded self-assemblies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3,5-dibromophenyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-triphenylbenzene. The typical synthetic route includes:
Bromination: The starting material, 1,3,5-triphenylbenzene, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces bromine atoms at the meta positions of the phenyl rings.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 1,3,5-Tris(3,5-dibromophenyl)benzene.
Industrial Production Methods
Industrial production of 1,3,5-Tris(3,5-dibromophenyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to carry out the bromination reaction efficiently.
Automated Purification: Employing automated systems for purification to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3,5-Tris(3,5-dibromophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(3,5-dibromophenyl)benzene can be compared with other halogenated aromatic compounds such as:
1,3,5-Tribromobenzene: Unlike 1,3,5-Tris(3,5-dibromophenyl)benzene, 1,3,5-Tribromobenzene has bromine atoms directly attached to the benzene ring without additional phenyl groups.
1,3,5-Tris(4-bromophenyl)benzene: This compound has bromine atoms at the para positions of the phenyl rings, leading to different steric and electronic properties compared to 1,3,5-Tris(3,5-dibromophenyl)benzene.
1,3,5-Tris(3,5-dichlorophenyl)benzene: The substitution of bromine with chlorine alters the compound’s reactivity and the strength of halogen bonds formed.
1,3,5-Tris(3,5-dibromophenyl)benzene stands out due to its unique combination of steric hindrance and electronic effects imparted by the bromine atoms, making it a versatile compound in various fields of research and industrial applications.
Eigenschaften
IUPAC Name |
1,3,5-tris(3,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMGLVNBADCRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343632 | |
| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29102-67-8 | |
| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-Tris(3,5-dibromophenyl)benzene self-assemble on surfaces, and how can this be controlled?
A1: 1,3,5-Tris(3,5-dibromophenyl)benzene molecules can self-assemble on surfaces like Au(111) through halogen bonding, forming porous networks. [, , ] The specific arrangement is influenced by factors such as temperature. At room temperature, a network stabilized by two types of X3 synthons (arrangements of halogen bonds) is observed. [] Increasing the temperature can lead to the formation of covalent bonds between molecules, resulting in more complex structures like dimers, chains, and even two-dimensional hexagonal architectures. [, ] This demonstrates that temperature can be used as a tool to direct the self-assembly process and the resulting structural complexity.
Q2: What is the role of halogen bonding in the self-assembly of 1,3,5-Tris(3,5-dibromophenyl)benzene?
A2: Halogen bonding plays a crucial role in the initial self-assembly of 1,3,5-Tris(3,5-dibromophenyl)benzene on surfaces like Au(111). The bromine atoms at the periphery of the molecule engage in type-I and type-II halogen interactions, forming characteristic X3 synthons. [] These synthons, denoted as X3-A and X3-B, dictate the arrangement of molecules within a domain and at domain boundaries, respectively. [] This highlights the importance of halogen bonding in achieving controlled and predictable supramolecular architectures.
Q3: Can 1,3,5-Tris(3,5-dibromophenyl)benzene be used to create more complex two-dimensional structures?
A3: Research suggests that 1,3,5-Tris(3,5-dibromophenyl)benzene can indeed be used as a building block for complex 2D structures. Studies have shown the formation of semi-regular rhombitrihexagonal tiling superstructures when the molecule undergoes Ullmann coupling on Au(111) surfaces. [] This process involves the formation of covalent bonds between molecules, leading to the creation of dimers and potentially larger structures like hexagons. [] The ability to control the ratio of these building blocks is crucial for achieving the desired tessellations, paving the way for more sophisticated nanostructured materials.
Q4: Are there any challenges in using 1,3,5-Tris(3,5-dibromophenyl)benzene for on-surface synthesis?
A4: Yes, achieving specific complex structures like the perfect semi-regular rhombitrihexagonal tiling can be challenging. This is because the formation of different building blocks, such as dimers and hexagons, is temperature-dependent. [] Finding the optimal conditions where all the required building blocks coexist and assemble in the desired ratio is crucial. For instance, while hexagons are observed at higher temperatures, they may not coexist with other necessary components like intact molecules and dimers. [] Overcoming this challenge requires meticulous control over reaction parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


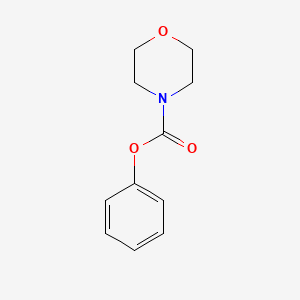
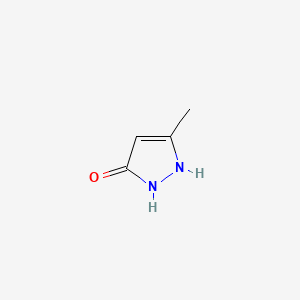
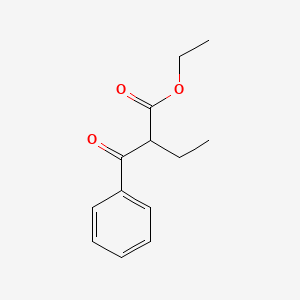


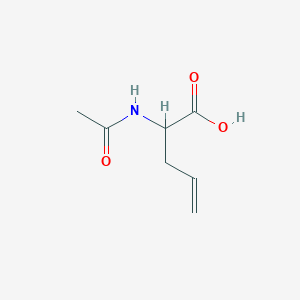



![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)
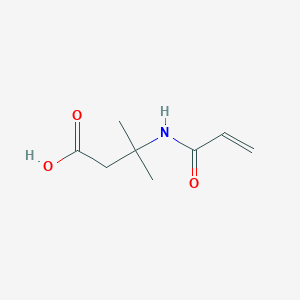
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
